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Compound of Interest |

Compound Name: Famprofazone-d3
CAS No.: 1346601-05-5
Cat. No.: B583743
. J

The Isotopic Strategy
The optimal site for deuterium labeling in Famprofazone is the
-methyl group of the methamphetamine side chain.

» Metabolic Stability: The

-methyl group is retained in the primary metabolite (methamphetamine) before eventual
demethylation to amphetamine. Labeling this site allows the IS to track the parent drug and
the initial metabolic cleavage product if necessary.

e Synthetic Accessibility: The

-methyl group can be introduced late-stage using commercially available Methylamine-d3
hydrochloride (

) or lodomethane-d3 (

), ensuring high isotopic enrichment (>99% D).

Retrosynthetic Disconnection

The synthesis is designed via a convergent pathway involving the coupling of a halogenated
pyrazolone core with a deuterated secondary amine.
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o Target Molecule: Famprofazone-d3

e Disconnection: C-N bond cleavage at the methylene bridge connecting the pyrazolone C3
position and the amine nitrogen.

e Synthon A (Electrophile): 3-(Bromomethyl)-4-isopropyl-2-methyl-1-phenyl-3-pyrazolin-5-one
(Brominated Propyphenazone derivative).

e Synthon B (Nucleophile): Methamphetamine-d3 (Secondary amine).

Propyphenazone Phenylacetone (P2P)
(Starting Material) + Methylamine-d3
adical Bromination eductive Amination
Synthon A: Synthon B:
3-(Bromomethyl)-propyphenazone Methamphetamine-d3
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IRetrosynthesis
|
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Click to download full resolution via product page

Figure 1: Retrosynthetic analysis of Famprofazone-d3 showing the convergent assembly of
the brominated core and the deuterated amine.

Part 2: Synthesis Protocols

Regulatory Disclaimer:The synthesis described below involves the intermediate generation of
Methamphetamine-d3, a controlled substance (Schedule Il in the US). This procedure must
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only be performed by authorized laboratories holding valid DEA registrations (or local
equivalent) for the handling and manufacturing of controlled reference standards.

Protocol 1: Synthesis of the Deuterated Nucleophile
(Methamphetamine-d3)

This step installs the isotopic label via reductive amination.
» Reagents: Phenylacetone (P2P), Methylamine-d3 hydrochloride (

, >99 atom % D), Sodium Cyanoborohydride (

), Methanol.
e Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction.
Step-by-Step:

¢ Imine Formation: In a dry reaction vessel, dissolve Phenylacetone (10 mmol) and
Methylamine-d3 HCI (12 mmol) in anhydrous Methanol (20 mL).

o Buffering: Adjust pH to ~6.0 using glacial acetic acid to catalyze imine formation without
inhibiting the reducing agent. Stir for 2 hours at room temperature.

¢ Reduction: Cool the solution to 0°C. Add Sodium Cyanoborohydride (15 mmol) portion-wise
over 30 minutes.

¢ Quenching: Allow to warm to room temperature and stir overnight. Quench with 1N HCI
(releases HCN; use fume hood/scrubber).

« Isolation: Basify to pH >12 with NaOH. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry
organic layer over

and concentrate in vacuo to yield crude Methamphetamine-d3 free base.

Protocol 2: Activation of the Pyrazolone Core

Propyphenazone (4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) is functionalized at the
C3-methyl group.
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o Reagents: Propyphenazone, N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst),

or Benzene.

e Mechanism: Wohl-Ziegler radical bromination.

Step-by-Step:

Dissolve Propyphenazone (10 mmol) in dry

(50 mL).

e Add NBS (10.5 mmol) and a catalytic amount of Benzoyl Peroxide (0.1 mmol).

o Reflux: Heat to reflux (77°C) under Argon atmosphere. Monitor reaction by TLC until the
starting material is consumed (approx. 2-4 hours).

e Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

o Concentration: Evaporate the filtrate to yield the unstable intermediate: 3-(Bromomethyl)-4-
isopropyl-2-methyl-1-phenyl-3-pyrazolin-5-one. Note: Use immediately in the next step to
prevent decomposition.

Protocol 3: The Coupling (Famprofazone-d3 Formation)

The nucleophilic substitution of the bromide by the secondary amine.

e Reagents: Brominated Pyrazolone (from Protocol 2), Methamphetamine-d3 (from Protocol
1), Potassium Carbonate (

), Acetonitrile (ACN).
Step-by-Step:

» Dissolution: Dissolve the crude Brominated Pyrazolone (10 mmol) in anhydrous ACN (40
mL).

o Addition: Add
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(20 mmol) and Methamphetamine-d3 free base (10 mmol).

e Reaction: Stir at 60°C for 6 hours. The base neutralizes the HBr byproduct, driving the
reaction forward.

« Filtration: Filter out inorganic salts (

, excess carbonate).

e Crude Isolation: Evaporate the solvent to obtain crude Famprofazone-d3 as a viscous oil.

Part 3: Purification & Validation

Given the stringent requirements for analytical standards (chemical purity >98%, isotopic purity
>99%), a two-stage purification is required.

Purification Workflow

Crude Famprofazone-d3 Dissolve in DCM ci e Extraction Enriched Fraction Preparative HPLC Pure Free Base Salt Formation Lyophilization
(Oil) it

p
(€18 Column) (HCl or Tartrate)

Click to download full resolution via product page
Figure 2: Purification workflow ensuring removal of unreacted precursors and side-products.
Detailed Purification Protocol:
» Acid/Base Cleanup:

o Dissolve crude oil in IN HCI. Wash with Diethyl Ether (removes unreacted
pyrazolone/neutrals).

o Basify aqueous layer (pH 12) with NaOH.
o Extract into DCM. This isolates the basic Famprofazone-d3.
e Preparative HPLC:

o Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 5 pm.
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[e]

Gradient: 20% B to 90% B over 20 min.

(¢]

[¢]

Detection: UV at 254 nm.

[¢]

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Collection: Collect the major peak corresponding to Famprofazone-d3.

» Lyophilization: Freeze-dry the collected fractions to yield a white powder (Formate salt).

Ivtical Validat

Parameter Specification Method
Chemical Purity > 98.0% HPLC-UV (254 nm)
Isotopic Enrichment > 99.0% atom D HRMS (SIM mode)

Confirms structure & d3-methyl

Proton NMR 1H-NMR (500 MHz, CDCI3)
loss

Mass Shift [M+H]+ = 381.24 (vs 378.22) LC-QTOF-MS

Residual Solvent <0.5% GC-FID (Headspace)

Key NMR Diagnostic Signals:
o Famprofazone (Unlabeled): Singlet at

2.20 ppm (3H) corresponding to the
-methyl group.

 Famprofazone-d3: Disappearance of the singlet at
2.20 ppm. The pyrazolone methyl (

3.10) and isopropyl signals remain unchanged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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